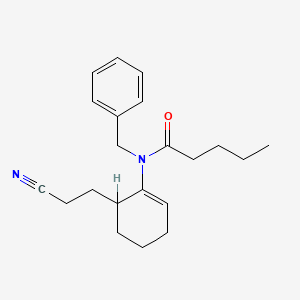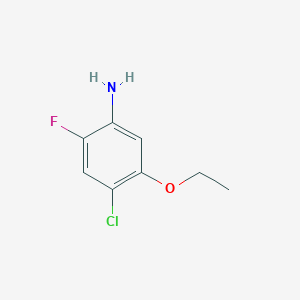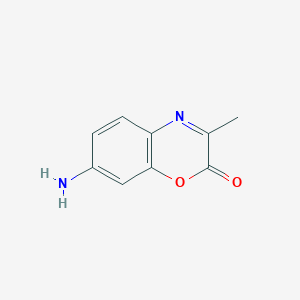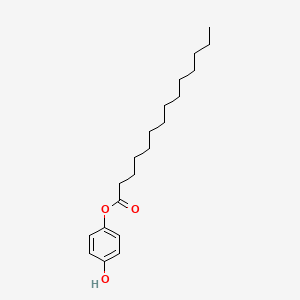![molecular formula C14H17N3O2S B14405332 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole CAS No. 88138-67-4](/img/structure/B14405332.png)
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl-pentyl chain, which is further connected to the imidazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole typically involves a multi-step process:
Formation of the Sulfanyl-Pentyl Chain: The initial step involves the synthesis of the sulfanyl-pentyl chain. This can be achieved by reacting 4-nitrothiophenol with a suitable alkyl halide under basic conditions to form the desired sulfanyl-pentyl intermediate.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring. This can be accomplished by reacting the sulfanyl-pentyl intermediate with glyoxal and ammonia under acidic conditions to form the imidazole ring.
Final Coupling: The final step involves coupling the sulfanyl-pentyl intermediate with the imidazole ring. This can be achieved by using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used as a probe to study biological processes and as a potential therapeutic agent.
Medicine: The compound can be investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to the modulation of their activity. The imidazole ring can interact with nucleic acids and other biomolecules, leading to changes in cellular processes. The sulfanyl-pentyl chain can facilitate the compound’s entry into cells and its distribution within the cellular environment.
Vergleich Mit ähnlichen Verbindungen
1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole can be compared with other similar compounds, such as:
1-{5-[(4-Aminophenyl)sulfanyl]pentyl}-1H-imidazole: This compound has an amino group instead of a nitro group, which can lead to different chemical and biological properties.
1-{5-[(4-Methylphenyl)sulfanyl]pentyl}-1H-imidazole: This compound has a methyl group instead of a nitro group, which can lead to different reactivity and applications.
1-{5-[(4-Chlorophenyl)sulfanyl]pentyl}-1H-imidazole: This compound has a chloro group instead of a nitro group, which can lead to different pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various scientific research applications.
Eigenschaften
CAS-Nummer |
88138-67-4 |
|---|---|
Molekularformel |
C14H17N3O2S |
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
1-[5-(4-nitrophenyl)sulfanylpentyl]imidazole |
InChI |
InChI=1S/C14H17N3O2S/c18-17(19)13-4-6-14(7-5-13)20-11-3-1-2-9-16-10-8-15-12-16/h4-8,10,12H,1-3,9,11H2 |
InChI-Schlüssel |
BQRNBPHPUKLVFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)



![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
